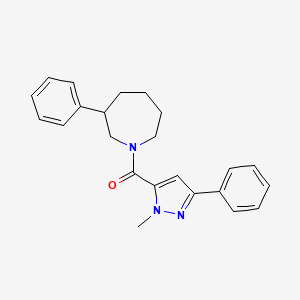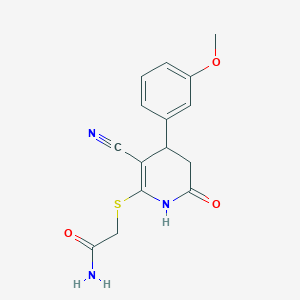
tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While specific information about the molecular structure of “tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate” is not available, it’s known that tert-butyl groups exhibit exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific information about the physical and chemical properties of “this compound” is not available, tert-butyl compounds are generally known for their unique properties .Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Relevant Compounds
One significant application of tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate is in the synthesis of pharmacologically relevant compounds. For instance, it has been utilized in an efficient, high-yield synthesis of D-ribo-phytosphingosine, a compound with potential therapeutic applications, showcasing the versatility of this chemical in generating complex molecules (Lombardo et al., 2006). Similarly, its application in the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative to form methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate highlights its role in creating intermediates for synthesizing homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).
Novel Anticancer Agents
Another critical application area is in designing novel anticancer agents. A study reported the synthesis and evaluation of functionalized amino acid derivatives, including those derived from this compound, for their in vitro cytotoxicity against human cancer cell lines. Compounds from this synthesis showed promising cytotoxicity in ovarian and oral cancers, indicating the potential of this compound derivatives in cancer therapy (Kumar et al., 2009).
Peptide Synthesis and Material Science
The compound's role extends into peptide synthesis and material science. For example, its reaction with N-alkoxycarbonylamino acids led to the formation of 2-alkoxy-5(4H)-oxazolones, which are critical intermediates in peptide synthesis, showcasing the utility of this compound in the production of peptides and related bioactive molecules (Benoiton & Chen, 1981).
Antibacterial Agents
Furthermore, derivatives of this compound have been synthesized and screened for antibacterial activities, indicating its importance in developing new antibacterial agents. Compounds like 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives exhibited superior antibacterial activities against various bacterial strains, demonstrating the chemical's contribution to antibiotic research (Song et al., 2009).
Mecanismo De Acción
Target of Action
Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate is a type of tertiary butyl ester . Tertiary butyl esters are widely used in synthetic organic chemistry It’s known that tertiary butyl esters are often used for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
It’s known that the introduction of the tert-butoxycarbonyl group into organic compounds can significantly alter their chemical properties . This can lead to changes in their reactivity, stability, and other characteristics, which can have various effects depending on the specific context and application.
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds can influence various biochemical processes . For example, it can affect biosynthetic and biodegradation pathways , potentially leading to changes in the synthesis or breakdown of certain compounds.
Pharmacokinetics
The properties of the tert-butoxycarbonyl group can influence the pharmacokinetics of the compounds it’s introduced into .
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds can lead to various effects, depending on the specific context and application .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency and versatility of the introduction of the tert-butoxycarbonyl group into organic compounds can be enhanced using flow microreactor systems . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as the reaction environment and the use of specific technologies or techniques.
Propiedades
IUPAC Name |
tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQPEDPYPBOLOK-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092454-84-6 |
Source


|
| Record name | tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2867267.png)
![10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2867268.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2867272.png)




![1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2867283.png)
![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)
![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)